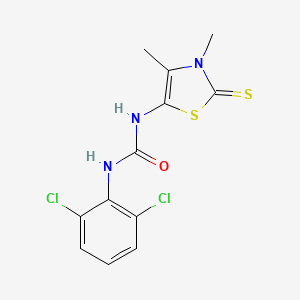![molecular formula C18H18N4O2S B5666878 2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5666878.png)
2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex synthesis and significant potential in various scientific fields due to their unique chemical and physical properties. Although the specific compound "2-anilino-N-[2-methoxy-2-(2-thienyl)ethyl]-5-pyrimidinecarboxamide" is not directly mentioned in the available literature, related compounds provide insight into typical characteristics such as synthesis methods, molecular structure analyses, and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as the related compounds, often involves multi-step chemical reactions, including the condensation of various chemical precursors. For instance, the facile synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide highlights the complexity and efficiency of synthesizing similar pyrimidine derivatives through condensation reactions (Song, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with substituents that influence their electronic structure and intermolecular interactions. For example, studies on isostructural pyrimidine derivatives demonstrate how N-H...N and N-H...O hydrogen bonds form sheets built from centrosymmetric rings, indicating the potential for diverse molecular interactions and structural polarization (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions are crucial for functionalizing the pyrimidine core and tailoring the compound's properties for specific applications. The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction showcases the versatility and reactivity of such compounds, emphasizing their potential for generating pharmacologically relevant derivatives (Shi et al., 2018).
Propiedades
IUPAC Name |
2-anilino-N-(2-methoxy-2-thiophen-2-ylethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15(16-8-5-9-25-16)12-19-17(23)13-10-20-18(21-11-13)22-14-6-3-2-4-7-14/h2-11,15H,12H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFOYPYAHIOCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5666803.png)
![1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5666826.png)

![1-[2-(1,3-benzoxazol-2-ylamino)-5-methyl-4-pyrimidinyl]ethanone](/img/structure/B5666843.png)
![(3aS*,10aS*)-2-(3-pyridin-4-ylpropanoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5666847.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5666895.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)
![1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)

